2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid
Description
2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODKHZVEPYTFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=NC(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the formation of the triazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The chlorination step can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the triazole ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid serves as a valuable building block for synthesizing more complex molecules. Its triazole ring allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.
Biology
This compound has been investigated for its potential as an antimicrobial and anticancer agent. The triazole structure is known to interact with biological targets, influencing cellular processes and enzyme activities.
Medicine
Research into the therapeutic properties of this compound includes its use in drug development. Studies have shown that derivatives of this compound can exhibit significant biological activity against various pathogens and cancer cell lines.
Industry
In industrial applications, this compound is utilized in developing new materials with unique properties. Its chemical stability and reactivity make it suitable for various applications in material science.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of triazole derivatives similar to this compound. For example:
- Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL against Escherichia coli indicate potent antibacterial activity.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These results suggest that triazole derivatives can effectively inhibit cell proliferation through mechanisms such as thymidylate synthase inhibition.
Antimicrobial Efficacy
A study evaluated various triazole derivatives against pathogenic bacteria and found that certain compounds exhibited strong inhibition against Staphylococcus aureus and Bacillus subtilis. This suggests that structural modifications can enhance their antibacterial properties.
Anticancer Potential
Research on triazole-tethered compounds indicated promising results in inhibiting tumor growth in vitro. The incorporation of specific functional groups was shown to increase cytotoxicity against cancer cell lines significantly.
Mechanism of Action
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is unique due to the presence of the chlorine atom in the triazole ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other triazole derivatives and may contribute to its specific biological and chemical properties .
Biological Activity
2-(3-chloro-1H-1,2,4-triazol-1-yl)butanoic acid is a synthetic compound with a triazole ring that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a chlorine atom in the triazole structure is believed to enhance its reactivity and biological interactions. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, supported by data from recent studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a triazole ring and a butanoic acid moiety. The presence of the chlorine atom at the 3-position of the triazole ring is significant for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈ClN₃O₂ |
| CAS Number | 1795275-19-2 |
| Molecular Weight | 177.60 g/mol |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
In a comparative study involving various triazole derivatives, it was found that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 4 µg/mL against E. coli, indicating potent antibacterial activity .
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study focused on triazole-based compounds reported that several derivatives showed significant antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
The IC50 values for some active derivatives were notably low:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.1 |
| Compound B | HCT-116 | 2.6 |
| Compound C | HepG2 | 1.4 |
These results indicate that triazole derivatives can inhibit cell proliferation effectively through mechanisms such as thymidylate synthase inhibition .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, potentially leading to enzyme inhibition or disruption of cellular processes.
Case Studies
Several case studies highlight the efficacy of this compound in both antimicrobial and anticancer applications:
- Antimicrobial Efficacy : A study evaluated various triazole derivatives against pathogenic bacteria and found that certain compounds exhibited strong inhibition against S. aureus and Bacillus subtilis, suggesting that structural modifications can enhance their antibacterial properties .
- Anticancer Potential : Research on triazole tethered compounds indicated promising results in inhibiting tumor growth in vitro. The incorporation of specific functional groups was shown to increase cytotoxicity against cancer cell lines significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
